1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea
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Overview
Description
1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a hydrazinecarbothioamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea typically involves multi-step organic reactions. One possible route could start with the preparation of the tetrazole ring, followed by the introduction of the chlorophenyl group and the hydrazinecarbothioamide moiety. Common reagents might include sodium azide for the tetrazole formation and various chlorinating agents for the introduction of the chlorophenyl group. Reaction conditions would likely involve controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but might include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding sulfoxide or sulfone, while reduction could lead to the formation of amines or alcohols.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other tetrazole derivatives, chlorophenyl-containing compounds, and hydrazinecarbothioamide analogs. Examples could be:
- 4-chlorophenyl-1H-tetrazole
- Phenylhydrazinecarbothioamide
- 2-(1-phenyl-1H-tetrazol-5-yl)hydrazinecarbothioamide
Uniqueness
1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]thiourea is unique due to its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(1-phenyltetrazol-5-yl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN7S/c15-10-6-8-11(9-7-10)16-14(23)19-17-13-18-20-21-22(13)12-4-2-1-3-5-12/h1-9H,(H2,16,19,23)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDXORIWBBKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NNC(=S)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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